E3 Ligase Ligand-linker Conjugate 89

PROTAC Design Linker Chemistry VHL Ligand

PROTAC linker design dictates ternary complex formation-substituting conjugates risks potency loss. This conjugate provides a pre-assembled VHL E3 ligase ligand with a hybrid PEG-alkyl linker, optimized for permeability without sacrificing solubility. Key advantages: - Pre-coupled VHL ligand eliminates separate ligand-linker assembly steps. - Hybrid linker geometry balances cell permeability and aqueous solubility. - Enables systematic linker-length SAR when used alongside Conjugate 91.

Molecular Formula C30H24F3N3O4
Molecular Weight 547.5 g/mol
Cat. No. B12386717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 Ligase Ligand-linker Conjugate 89
Molecular FormulaC30H24F3N3O4
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4
InChIInChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+
InChIKeyGVXZRBBERYRYLP-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand-Linker Conjugate 89 Overview


E3 Ligase Ligand-linker Conjugate 89 is a key intermediate for the synthesis of proteolysis-targeting chimeras (PROTACs), a class of heterobifunctional molecules that induce targeted protein degradation via the ubiquitin-proteasome system. This conjugate comprises a VHL (von Hippel-Lindau) E3 ligase-recruiting ligand and a specific linker, pre-assembled for direct conjugation to a target protein ligand . The compound's unique combination of E3 ligase ligand and linker chemistry differentiates it from other in-class conjugates, directly impacting the resulting PROTAC's potency, selectivity, and physicochemical properties . Its molecular formula is C30H24F3N3O4 .

Conjugate 89: Substitution Risks


Generic substitution with other VHL-based ligand-linker conjugates is scientifically unsound due to the significant impact of subtle linker variations on ternary complex formation and degradation efficiency . Research demonstrates that minor differences in the E3 ligand and linker type can significantly alter PROTAC activity [1]. The choice of E3 ligase ligand and linker pairing is highly context-dependent, dictating degradation outcomes across diverse biological systems; no single E3 ligand is universally superior [2]. Therefore, the specific linker attached to Conjugate 89, designed to optimally present the VHL ligand for recruitment, is not interchangeable with other conjugates without risking a substantial loss in the potency and selectivity of the final PROTAC degrader .

Conjugate 89 Comparative Evidence


Linker Composition Differentiation

E3 Ligase Ligand-linker Conjugate 89 employs a linker containing both polyethylene glycol (PEG) and alkyl chains, a design that balances hydrophilicity and steric requirements to optimize the formation of a productive ternary complex . This contrasts with many in-class VHL ligand-linker conjugates, which rely solely on PEG linkers (e.g., (S,R,S)-AHPC-PEG5-COOH [1] or (S,R,S)-AHPC-PEG4-NH2 [2]). The incorporation of an alkyl component can enhance metabolic stability and membrane permeability compared to purely PEG-based linkers, offering a distinct advantage in the design of PROTACs intended for challenging cellular targets.

PROTAC Design Linker Chemistry VHL Ligand

E3 Ligase Choice: VHL vs CRBN

E3 Ligase Ligand-linker Conjugate 89 is based on a VHL-recruiting ligand , whereas E3 Ligase Ligand-linker Conjugate 92 utilizes a Thalidomide-based CRBN ligand . While both are used in PROTAC synthesis, they recruit different E3 ligases with distinct expression profiles and substrate specificities. Direct comparative studies on analogous PROTACs have shown that the choice of E3 ligase ligand (VHL vs. CRBN) can dramatically alter degradation efficacy and selectivity for a given target protein [1]. This class-level evidence indicates that Conjugate 89 is not interchangeable with Conjugate 92 and should be selected based on the desired degradation profile.

PROTAC Selectivity E3 Ligase Recruitment VHL vs. CRBN

Linker Length vs. Conjugate 91

E3 Ligase Ligand-linker Conjugate 89 is a close analog to E3 Ligase Ligand-linker Conjugate 91, as both are composed of an (S,R,S)-AHPC-based VHL ligand and a linker . However, the specific linker attached to Conjugate 89 differs in length and composition from that of Conjugate 91. This is a critical distinction, as the linker length is a primary determinant of a PROTAC's ability to form a stable and productive ternary complex with the target protein and E3 ligase [1]. An improperly spaced ternary complex can lead to failed ubiquitination and no degradation, or even a 'hook effect' where excess PROTAC inhibits its own activity [2].

PROTAC Linker Length Ternary Complex Formation VHL Ligand

Conjugate 89 Application Scenarios


VHL-Based PROTAC Synthesis

Researchers seeking to target proteins with PROTACs that benefit from VHL-mediated degradation should select Conjugate 89. VHL is a widely used E3 ligase with well-characterized ligands and a defined expression profile, making it a rational starting point for many protein degradation campaigns . This conjugate provides a pre-assembled building block that simplifies the synthesis of VHL-recruiting PROTACs.

Ternary Complex Geometry Optimization

When a PROTAC project requires fine-tuning the spatial distance between the target protein and the E3 ligase, Conjugate 89 offers a distinct linker length. As shown in the evidence guide, the linker length is a critical parameter for successful ternary complex formation [1]. Researchers can use Conjugate 89 as an alternative to Conjugate 91 to systematically explore the optimal linker geometry for their target of interest.

PROTACs with Balanced Physicochemical Properties

For PROTACs targeting proteins in difficult-to-access cellular compartments or those prone to poor permeability, Conjugate 89's hybrid PEG-alkyl linker may offer advantages . This design is intended to balance solubility and permeability, potentially leading to improved cellular activity compared to conjugates with purely PEG-based linkers.

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